(2S,3S)-butane-2,3-diol

Description

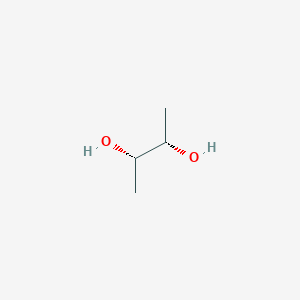

Structure

3D Structure

Propriétés

IUPAC Name |

(2S,3S)-butane-2,3-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWBTYPJTUOEWEK-IMJSIDKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H](C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401031117 | |

| Record name | (+)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19132-06-0 | |

| Record name | (+)-2,3-Butanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19132-06-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Butanediol, (+)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019132060 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-2,3-Butanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401031117 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S,3S)-Butane-2,3-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,3-BUTANEDIOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7E9UXG71S1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2S,3S)-butane-2,3-diol physical properties

An In-depth Technical Guide on the Physical Properties of (2S,3S)-Butane-2,3-diol

Introduction

This compound, an optically active stereoisomer of 2,3-butanediol, is a chiral vicinal diol with significant applications in various chemical syntheses.[1] It serves as a valuable building block for creating chiral compounds, particularly in the pharmaceutical industry.[1] Understanding its physical properties is paramount for its effective use in research, development, and manufacturing processes. This guide provides a comprehensive overview of the core physical characteristics of this compound, detailed experimental protocols for their determination, and logical workflows for these procedures.

Core Physical and Chemical Properties

This compound is typically a colorless, viscous liquid at room temperature.[1][2] Its key identifiers and properties are summarized in the tables below.

Table 1: General Properties and Identifiers

| Property | Value |

| Molecular Formula | C₄H₁₀O₂ |

| Molecular Weight | 90.12 g/mol [2][3] |

| CAS Number | 19132-06-0[2][4] |

| Appearance | Colorless viscous liquid[2], Oily Liquid |

| IUPAC Name | This compound[3] |

| Synonyms | (+)-2,3-Butanediol, (S,S)-2,3-Butanediol, Dextro-2,3-Butanediol, L-(+)-Butane-2,3-diol[4][5] |

Table 2: Thermodynamic and Physical Properties

| Property | Value |

| Melting Point | 20 °C[2] |

| Boiling Point | 179-182 °C at 760 mmHg[4], 180.7 °C at 760 mmHg[2] |

| Density | 0.992 g/cm³ at 20 °C[2], 0.987 g/mL at 25 °C[4] |

| Flash Point | 185 °F (85 °C) - closed cup[2][4] |

| Vapor Pressure | 0.26 mmHg at 25 °C |

| Refractive Index (n20/D) | 1.433[4], 1.430 to 1.434[6] |

| Specific Rotation ([α]20/D) | +13° (neat)[4] |

| Octanol/Water Partition Coeff (logP) | -0.92[7], -0.252 (Crippen Calculated)[8] |

Table 3: Solubility Data

| Solvent | Solubility |

| Water | Soluble / Miscible[9][10] |

| Ethanol | Soluble[6][10][11] |

| Acetone | Soluble[10] |

| Methanol | Slightly Soluble |

| Chloroform | Slightly Soluble |

Experimental Protocols for Property Determination

The following sections detail the standard methodologies for determining the key physical properties of diols like this compound.

Melting Point Determination

The melting point is a critical indicator of a compound's purity.[12] For a pure crystalline substance, this transition occurs over a narrow temperature range.[12]

Methodology:

-

Sample Preparation: A small amount of the solid (if crystallized) is finely crushed into a powder. The open end of a glass capillary tube is pushed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.[13][14]

-

Apparatus Setup: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.[14] This assembly is placed in a heating apparatus, such as a Thiele tube filled with mineral oil or an electrically heated Mel-Temp apparatus.

-

Heating and Observation: The apparatus is heated slowly and steadily, at a rate of approximately 1-2 °C per minute as the expected melting point is approached.

-

Data Recording: Two temperatures are recorded: the temperature at which the first drop of liquid appears and the temperature at which the entire sample has completely melted. This range is the melting point of the sample. A sharp melting range (0.5-1.0 °C) is indicative of high purity.[14]

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the external pressure.[15] It is a key physical constant for liquid compounds.

Methodology (Microscale/Thiele Tube Method):

-

Sample Preparation: Approximately 0.5 mL of the liquid sample is placed into a small test tube or Durham tube.[16]

-

Apparatus Setup: A capillary tube (sealed at one end) is inverted and placed into the sample tube (open end down). The sample tube is then attached to a thermometer with a rubber band, aligning the sample with the thermometer bulb.[16]

-

Heating: The assembly is suspended in a Thiele tube filled with a heating oil, and the side arm is gently heated.[16]

-

Observation: As the temperature rises, air trapped in the capillary tube will bubble out. Heating continues until a rapid and continuous stream of bubbles emerges from the capillary tip.[16]

-

Data Recording: The heat source is removed, and the apparatus is allowed to cool. The boiling point is the temperature at which the bubbling stops and the liquid just begins to be drawn back into the capillary tube.[16][17] This temperature corresponds to the point where the external pressure equals the vapor pressure of the substance.[17]

Density Determination

Density is the mass of a substance per unit volume (D = m/V).[18] For a liquid, it can be determined by accurately measuring the mass of a known volume.

Methodology:

-

Mass Measurement: An empty, dry container of known volume (e.g., a 10 mL graduated cylinder or pycnometer) is weighed on an analytical balance.[19]

-

Volume Measurement: The container is carefully filled with the liquid to the calibrated mark. Care is taken to read the volume from the bottom of the meniscus for accuracy.[20]

-

Final Mass Measurement: The container with the liquid is reweighed.[19]

-

Calculation: The mass of the liquid is found by subtracting the mass of the empty container from the final mass. The density is then calculated by dividing the mass of the liquid by its measured volume.[18] The process should be repeated to ensure precision.[20]

Solubility Determination

Solubility tests provide insight into the polarity and functional groups of a compound.[21] The principle "like dissolves like" is a fundamental guide.

Methodology (Qualitative):

-

Sample Preparation: Place a small, measured amount of the solute (e.g., 25 mg of solid or 0.05 mL of liquid) into a small test tube.[22]

-

Solvent Addition: Add a small volume of the chosen solvent (e.g., 0.75 mL of water) in portions.[22]

-

Mixing: After each addition, shake the test tube vigorously to facilitate dissolution.[22]

-

Observation: Observe whether the solute dissolves completely. The compound is classified based on the amount of solvent required for complete dissolution. For instance, United States Pharmacopeia (USP) definitions range from "very soluble" (less than 1 part of solvent) to "practically insoluble" (more than 10,000 parts of solvent).[23]

-

Classification: For aqueous solutions, the pH can be tested with litmus or pH paper to indicate the presence of acidic or basic functional groups.[21]

References

- 1. grokipedia.com [grokipedia.com]

- 2. complexes.alfa-chemistry.com [complexes.alfa-chemistry.com]

- 3. (+)-2,3-Butanediol | C4H10O2 | CID 439888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2S,3S)-(+)-2,3-Butanediol 97 19132-06-0 [sigmaaldrich.com]

- 5. (2S,3S)-(+)-2,3-Butanediol 97 19132-06-0 [sigmaaldrich.com]

- 6. (2S,3S)-(+)-2,3-butane diol, 19132-06-0 [thegoodscentscompany.com]

- 7. This compound [stenutz.eu]

- 8. 2,3-Butanediol, [S-(R*,R*)]- (CAS 19132-06-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 9. chemcess.com [chemcess.com]

- 10. solubilityofthings.com [solubilityofthings.com]

- 11. 2,3-butane diol, 513-85-9 [thegoodscentscompany.com]

- 12. athabascau.ca [athabascau.ca]

- 13. Class 11 Chemistry Determination Of Melting Point Experiment [vedantu.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. jove.com [jove.com]

- 18. chm.uri.edu [chm.uri.edu]

- 19. kbcc.cuny.edu [kbcc.cuny.edu]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. www1.udel.edu [www1.udel.edu]

- 22. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 23. pharmatutor.org [pharmatutor.org]

An In-depth Technical Guide to (2S,3S)-Butane-2,3-diol: Chemical Structure, Properties, Synthesis, and Analysis

This technical guide provides a comprehensive overview of the chemical and physical properties, stereochemistry, synthesis, and analysis of (2S,3S)-butane-2,3-diol. This document is intended for researchers, scientists, and drug development professionals.

Chemical Structure and Identification

This compound is one of the three stereoisomers of butane-2,3-diol, with the other two being its enantiomer (2R,3R)-butane-2,3-diol and the achiral meso form.[1] The (2S,3S) designation indicates the specific spatial arrangement of the two hydroxyl groups on the chiral carbons C2 and C3.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | This compound[2] |

| Synonyms | (+)-2,3-Butanediol, (S,S)-2,3-Butanediol, Dextro-2,3-Butanediol, L-(+)-Butane-2,3-diol[3] |

| CAS Number | 19132-06-0[3] |

| Molecular Formula | C₄H₁₀O₂[1][4] |

| Molecular Weight | 90.12 g/mol [3] |

| SMILES | C--INVALID-LINK--O">C@@HO[2] |

| InChI | InChI=1S/C4H10O2/c1-3(5)4(2)6/h3-6H,1-2H3/t3-,4-/m0/s1[2] |

| InChIKey | OWBTYPJTUOEWEK-IMJSIDKUSA-N[2] |

Physicochemical Properties

This compound is a colorless, viscous liquid at room temperature.[1] Its key physical and chemical properties are summarized in the table below.

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Appearance | Colorless, viscous liquid | [1] |

| Density | 0.987 g/mL at 25 °C | [3] |

| Boiling Point | 179-182 °C | [3] |

| Melting Point | 19 °C | [1] |

| Refractive Index (n20/D) | 1.433 | [3] |

| Optical Rotation [α]20/D | +13° (neat) | [3] |

| Water Solubility | Miscible | [4] |

| Flash Point | 85 °C (closed cup) | [3] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Table 3: Spectroscopic Data Summary for this compound

| Spectroscopy Type | Key Peaks/Signals |

| ¹H NMR | Chemical shifts (ppm) and coupling constants (Hz) are dependent on the solvent. In D₂O, typical signals are observed for the methyl protons (doublet) and the methine protons (quartet). |

| ¹³C NMR | Characteristic chemical shifts for the methyl carbons and the hydroxyl-bearing methine carbons are observed. |

| Mass Spectrometry (MS) | The molecular ion peak [M]+ may be weak or absent. Common fragments correspond to the loss of water and cleavage of the C-C bond between the two hydroxyl groups. |

| Infrared (IR) Spectroscopy | A broad absorption band in the region of 3500-3200 cm⁻¹ corresponding to the O-H stretching of the hydroxyl groups. C-H stretching absorptions are observed below 3000 cm⁻¹. The C-O stretching appears in the 1260-1050 cm⁻¹ region.[5] |

Stereoisomers of Butane-2,3-diol

Butane-2,3-diol has two chiral centers, leading to three possible stereoisomers: a pair of enantiomers ((2S,3S) and (2R,3R)) and a meso compound.

Caption: Stereochemical relationships of butane-2,3-diol isomers.

Experimental Protocols

This protocol describes the production of this compound using a metabolically engineered strain of Klebsiella pneumoniae.

I. Media Preparation

-

Seed Medium (per liter): 10 g tryptone, 5 g yeast extract, 10 g NaCl.

-

Fermentation Medium (per liter): 100 g glucose, 5 g yeast extract, 2 g (NH₄)₂SO₄, 0.5 g MgSO₄·7H₂O, 10 g CaCO₃. All media components are dissolved in deionized water and sterilized by autoclaving at 121°C for 20 minutes. Glucose and CaCO₃ are autoclaved separately and added to the sterile medium.

II. Inoculum Preparation

-

A single colony of Klebsiella pneumoniae is inoculated into 10 mL of seed medium in a 50 mL sterile tube.

-

The culture is incubated at 37°C for 12-16 hours with shaking at 200 rpm.

-

This seed culture is then used to inoculate the fermentation medium.

III. Fermentation

-

A 5 L bioreactor containing 3 L of fermentation medium is inoculated with 150 mL of the seed culture.

-

The fermentation is carried out at 37°C. The pH is maintained at 6.0 by the automatic addition of 5 M NaOH.

-

The dissolved oxygen level is controlled at 10% of air saturation by adjusting the agitation speed and aeration rate.

-

Samples are withdrawn periodically to monitor cell growth (OD₆₀₀), glucose consumption, and this compound concentration.

IV. Downstream Processing and Purification

-

After the fermentation is complete (typically 48-72 hours), the fermentation broth is centrifuged at 8,000 x g for 15 minutes to remove the bacterial cells.

-

The supernatant is subjected to vacuum distillation to remove water and other volatile impurities.

-

The concentrated crude product is then purified by fractional distillation under reduced pressure to obtain pure this compound.

References

(2S,3S)-Butane-2,3-diol: A Comprehensive Technical Guide

CAS Number: 19132-06-0

This technical guide provides an in-depth overview of (2S,3S)-butane-2,3-diol, a chiral compound with significant potential in various industrial and research applications. This document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its properties, synthesis, analysis, and biological roles.

Physicochemical Properties

This compound is a colorless, odorless, and viscous liquid at room temperature. It is one of the three stereoisomers of 2,3-butanediol, the other two being (2R,3R)-butane-2,3-diol and meso-2,3-butanediol. The (2S,3S) enantiomer is also known as L-(+)-2,3-butanediol.

| Property | Value | Reference |

| Molecular Formula | C₄H₁₀O₂ | [1][2] |

| Molecular Weight | 90.12 g/mol | [1][2] |

| CAS Number | 19132-06-0 | [1][2] |

| Appearance | Colorless liquid | [3] |

| Density | 0.987 g/mL at 25 °C | [3] |

| Boiling Point | 177 °C | [3] |

| Melting Point | 19 °C | [3] |

| Flash Point | 85 °C | [3] |

| Solubility in Water | Miscible | [3] |

| Refractive Index | 1.4366 | [3] |

| Specific Rotation ([α]20/D) | +13° (neat) | [2] |

Synthesis and Production

This compound can be produced through both microbial fermentation and chemical synthesis. Biotechnological routes are gaining increasing attention due to their potential for sustainability and high stereoselectivity.

Microbial Production

The biosynthesis of this compound is a key metabolic pathway in many microorganisms, particularly bacteria and some yeasts. It serves as a mechanism to prevent lethal acidification from the accumulation of acidic fermentation products. The general pathway starts from pyruvate, a central metabolite derived from glycolysis.

Experimental Protocol for Microbial Production of this compound using Klebsiella oxytoca

This protocol is a representative example for the lab-scale production of 2,3-butanediol.

1. Strain and Pre-culture Preparation:

-

Strain: Klebsiella oxytoca FMCC-197.[1]

-

Pre-culture Medium: Tryptic Soy Broth.

-

Procedure: Inoculate a single colony of K. oxytoca into 10 mL of Tryptic Soy Broth and incubate at 30°C for 24 hours with shaking.

2. Fermentation:

-

Fermentation Medium (per liter): 200 g glucose, 6.6 g (NH₄)₂SO₄, 8.7 g K₂HPO₄·3H₂O, 6.8 g KH₂PO₄, 0.25 g MgSO₄·7H₂O, 5 g yeast extract, 0.05 g FeSO₄·7H₂O, 0.001 g ZnSO₄·7H₂O, 0.001 g MnSO₄·H₂O, 0.001 g CaCl₂·2H₂O.[4] Adjust pH to 7.0.

-

Inoculation: Inoculate the fermentation medium with the pre-culture to an initial optical density (OD₆₀₀) of approximately 0.1.

-

Fermentation Conditions:

-

Fed-batch Strategy: To avoid substrate inhibition, a fed-batch approach can be employed where a concentrated glucose solution is added periodically to maintain the glucose concentration in the desired range.

3. Monitoring and Analysis:

-

Take samples aseptically at regular intervals to monitor cell growth (OD₆₀₀) and the concentrations of substrate (glucose) and products (2,3-butanediol, acetoin, etc.) using HPLC.

Quantitative Data from Microbial Production Studies

| Microorganism | Substrate | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | Sucrose | 84.3 (2,3-BDO/acetoin mixture) | 0.41 | 1.06 | [6] |

| Klebsiella oxytoca FMCC-197 | Sucrose and Molasses | ~115 | 0.40 | 1.80 | [1] |

| Saccharomyces cerevisiae W141 (with acetic acid) | Glucose | 3.01 ± 0.04 | - | - | [7] |

Chemical Synthesis

Chemical synthesis of this compound typically involves the stereoselective reduction of acetoin or diacetyl, or the hydrolysis of (2S,3S)-2,3-epoxybutane.

Experimental Protocol for Chemical Synthesis via Hydrolysis of (2S,3S)-2,3-Epoxybutane

This is a general procedure for the synthesis of 2,3-butanediol.

1. Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (2S,3S)-2,3-epoxybutane.

-

Add an excess of water to the flask.

2. Reaction:

-

Heat the mixture to reflux and stir for several hours. The reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to track the disappearance of the epoxide.

3. Work-up and Purification:

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess water under reduced pressure using a rotary evaporator.

-

The resulting crude this compound can be purified by fractional distillation under reduced pressure.

Analytical Methods

Accurate quantification and chiral separation of this compound are crucial for research and industrial applications. The most common analytical techniques are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC).

Gas Chromatography (GC) for Chiral Separation

Experimental Protocol for GC-MS Analysis of 2,3-Butanediol Stereoisomers

This protocol is adapted for the analysis of 2,3-butanediol isomers in a complex matrix like vinegar.

1. Sample Preparation:

-

Extraction: For aqueous samples, a liquid-liquid extraction with a suitable organic solvent like diethyl ether can be performed. To enhance extraction efficiency, a "salting-out" effect can be achieved by adding a salt such as K₂CO₃ to the aqueous phase.[8]

-

Derivatization (Optional): For better volatility and peak shape, diols can be derivatized, for example, by silylation.

2. GC-MS Conditions:

-

Column: A chiral capillary column is essential for separating the stereoisomers. An example is a Chirasil-Dex column.[9][10]

-

Carrier Gas: Helium or Hydrogen.

-

Injection: Split or splitless injection depending on the concentration of the analyte.

-

Oven Temperature Program: An initial temperature of around 40-60°C, followed by a ramp to a final temperature of 200-230°C. A typical ramp rate is 2-10°C/min.[11]

-

Detector: Mass Spectrometer (MS) for identification and quantification.

High-Performance Liquid Chromatography (HPLC) for Quantification

Experimental Protocol for HPLC-RID Analysis of 2,3-Butanediol

This method is suitable for quantifying 2,3-butanediol in fermentation broths.

1. Sample Preparation:

-

Centrifuge the fermentation broth to remove cells and other solid debris.

-

Filter the supernatant through a 0.22 µm syringe filter.

2. HPLC Conditions:

-

Column: An ion-exchange column, such as an Aminex HPX-87H column, is commonly used.[6][12]

-

Mobile Phase: A dilute acid solution, typically 5 mM H₂SO₄.[12]

-

Flow Rate: 0.5-0.6 mL/min.

-

Column Temperature: 60-65°C.

-

Detector: Refractive Index Detector (RID).[6]

Biological Role and Signaling

While primarily known as a fermentation end-product, recent studies suggest that 2,3-butanediol may also function as a signaling molecule in microbial communities and in host-pathogen interactions.

Quorum Sensing

In some bacteria, the production of 2,3-butanediol is regulated by N-acyl-homoserine lactone (AHL)-dependent quorum sensing systems.[13] Quorum sensing is a cell-to-cell communication mechanism that allows bacteria to coordinate gene expression based on their population density. In Serratia species, the production of 2,3-butanediol is linked to the quorum sensing circuitry, which also controls the expression of virulence factors.[13] Furthermore, in Saccharomyces cerevisiae, acetic acid can act as a signaling molecule to trigger a quorum sensing response that enhances 2,3-butanediol production.[7][14]

Host-Pathogen Interactions

2,3-Butanediol produced by pathogenic bacteria can influence the host's immune response. For instance, it has been shown to ameliorate endotoxin-induced acute lung injury in rats by modulating the NF-κB signaling pathway.[15] This suggests that pathogenic bacteria might use 2,3-butanediol to evade the host's immune system. In the context of lung infections, 2,3-butanediol can enhance the virulence and biofilm formation of Pseudomonas aeruginosa.[16]

Applications

The unique properties of this compound make it a versatile platform chemical with a wide range of potential applications.

-

Biofuel: It has a high energy density and can be used as a fuel additive or a standalone biofuel.

-

Platform Chemical: It can be converted into valuable chemicals such as methyl ethyl ketone (a solvent), 1,3-butadiene (a monomer for synthetic rubber), and various esters and polyesters.[3]

-

Chiral Synthesis: As a chiral building block, it is valuable in the asymmetric synthesis of pharmaceuticals and other fine chemicals.

-

Cosmetics and Pharmaceuticals: Due to its low toxicity and humectant properties, it has potential applications as a carrier and moisturizing agent.

-

Antifreeze: Its low freezing point makes it a potential eco-friendly antifreeze agent.

Diagrams

Biosynthetic Pathway of this compound

Caption: Biosynthesis of this compound from glucose.

Experimental Workflow for Microbial Production and Analysis

Caption: Workflow for microbial production and analysis.

Quorum Sensing Regulation of 2,3-Butanediol Production

Caption: Quorum sensing regulation of 2,3-butanediol.

References

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. oiv.int [oiv.int]

- 9. Determination of 2,3-butanediol and 2-hydroxybutanone stereoisomers in batteries of traditional balsamic vinegar - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chiral GC-MS - Chromatography Forum [chromforum.org]

- 11. gcms.cz [gcms.cz]

- 12. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 13. journals.asm.org [journals.asm.org]

- 14. Acetic acid acting as a signaling molecule in the quorum sensing system increases 2,3-butanediol production in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The bacterial metabolite 2,3-butanediol ameliorates endotoxin-induced acute lung injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. The fermentation product 2,3-butanediol alters P. aeruginosa clearance, cytokine response and the lung microbiome - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stereochemistry of (2S,3S)-Butane-2,3-diol

Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereochemistry of (2S,3S)-butane-2,3-diol, a chiral molecule of significant interest in asymmetric synthesis and drug development. This document details the stereoisomers of butane-2,3-diol, their distinct physical properties, and methodologies for their synthesis and separation.

Introduction to the Stereochemistry of Butane-2,3-diol

Butane-2,3-diol is a vicinal diol with the chemical formula C4H10O2. The molecule possesses two stereogenic centers at carbons 2 and 3, giving rise to three possible stereoisomers. These are a pair of enantiomers, this compound and (2R,3R)-butane-2,3-diol, and an achiral meso compound, (2R,3S)-butane-2,3-diol. The chirality of these isomers is a critical factor in their application as chiral building blocks in the synthesis of complex, stereochemically defined molecules, particularly in the pharmaceutical industry.

Stereoisomers of Butane-2,3-diol

The three stereoisomers of butane-2,3-diol are distinguished by the spatial arrangement of the hydroxyl groups around the C2-C3 bond.

-

This compound and (2R,3R)-Butane-2,3-diol: These two isomers are non-superimposable mirror images of each other, defining them as enantiomers. They exhibit identical physical properties, with the exception of their interaction with plane-polarized light, where they rotate the light in equal but opposite directions. This compound is the dextrorotatory (+) enantiomer, while (2R,3R)-butane-2,3-diol is the levorotatory (-) enantiomer.

-

(2R,3S)-Butane-2,3-diol (meso): This isomer possesses a plane of symmetry and is therefore achiral and optically inactive. It is a diastereomer of both the (2S,3S) and (2R,3R) enantiomers.

Diagram: Stereochemical Relationships of Butane-2,3-diol Isomers

Caption: A diagram illustrating the stereochemical relationships between the enantiomeric pair and the meso isomer of butane-2,3-diol.

Quantitative Data of Butane-2,3-diol Stereoisomers

The distinct stereochemistry of each isomer leads to differences in their physical properties. A summary of key quantitative data is presented below.

| Stereoisomer | Configuration | CAS Number | Melting Point (°C) | Boiling Point (°C) | Specific Optical Rotation ([α]D) |

| (+)-Butane-2,3-diol | (2S,3S) | 19132-06-0 | ~19 | 179-182 | +13° (neat) |

| (-)-Butane-2,3-diol | (2R,3R) | 24347-58-8 | 19.7 | 179-180 | -13.2° (neat) |

| meso-Butane-2,3-diol | (2R,3S) | 5341-95-7 | 32-34 | 183-184 | 0° |

Experimental Protocols

Chemoenzymatic Synthesis of this compound via Kinetic Resolution

This protocol describes the lipase-catalyzed kinetic resolution of a racemic mixture of butane-2,3-diol to obtain enantioenriched this compound.

Principle: Lipases are enzymes that can selectively acylate one enantiomer of a racemic alcohol at a much faster rate than the other. This difference in reaction rates allows for the separation of the two enantiomers.

Materials:

-

Racemic butane-2,3-diol

-

Immobilized lipase (e.g., from Pseudomonas cepacia)

-

Acyl donor (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., hexane)

-

Reaction vessel with magnetic stirrer

-

Temperature control system

-

Filtration apparatus

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

To a clean, dry reaction vessel, add racemic butane-2,3-diol and the anhydrous organic solvent.

-

Add the immobilized lipase to the mixture (typically 10-20% by weight of the substrate).

-

Stir the mixture and bring it to the optimal temperature for the lipase (e.g., 30-40 °C).

-

Add the acyl donor (e.g., vinyl acetate, typically 0.5-0.6 equivalents) to initiate the reaction.

-

Monitor the progress of the reaction by taking small aliquots at regular intervals and analyzing them by chiral gas chromatography to determine the enantiomeric excess (ee) of the remaining alcohol and the formed ester.

-

When the reaction reaches approximately 50% conversion, stop the reaction by filtering off the immobilized lipase. The lipase can be washed with fresh solvent and potentially reused.

-

The filtrate, containing the acylated (2R,3R)-butane-2,3-diol and the unreacted this compound, is concentrated under reduced pressure using a rotary evaporator.

-

The two components are then separated by silica gel column chromatography to yield the enantioenriched this compound.

Diagram: Workflow for Lipase-Catalyzed Kinetic Resolution

Caption: A flowchart outlining the key steps in the lipase-catalyzed kinetic resolution of racemic butane-2,3-diol.

Chiral Gas Chromatography for Stereoisomer Separation

This protocol provides a general method for the separation and quantification of the stereoisomers of butane-2,3-diol using gas chromatography with a chiral stationary phase.

Principle: Chiral stationary phases contain chiral selectors that interact differently with the enantiomers of a chiral analyte, leading to different retention times and thus enabling their separation.

Instrumentation and Materials:

-

Gas chromatograph (GC) equipped with a Flame Ionization Detector (FID)

-

Chiral capillary column (e.g., Agilent CP-Cyclodextrin-B-2,3,6-M-19)

-

High-purity carrier gas (e.g., hydrogen or helium)

-

Syringes for sample injection

-

Standards of (2S,3S)-, (2R,3R)-, and meso-butane-2,3-diol

-

Solvent for sample dilution (e.g., methanol or dichloromethane)

Procedure:

-

Sample Preparation: Prepare standard solutions of each stereoisomer and a mixture of all three in a suitable solvent at known concentrations. Dilute the experimental samples to be analyzed in the same solvent. Derivatization is often not required for these diols on a cyclodextrin-based column.

-

GC Conditions:

-

Column: Agilent CP-Cyclodextrin-B-2,3,6-M-19, 25 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent).

-

Oven Temperature Program: Start at 80 °C, hold for 5 minutes, then ramp at 2 °C/min to 150 °C.

-

Injector: Split injection with a split ratio of 50:1. Injector temperature: 250 °C.

-

Detector (FID): Temperature: 275 °C.

-

Carrier Gas: Hydrogen at a constant flow rate of approximately 1-2 mL/min.

-

-

Analysis: Inject a small volume (e.g., 1 µL) of the standard solutions to determine the retention times for each stereoisomer. Then, inject the unknown samples to identify and quantify the stereoisomers present based on the retention times and peak areas of the standards.

Diagram: Logical Flow of Chiral GC Separation

Caption: A diagram showing the logical progression of separating butane-2,3-diol stereoisomers using chiral gas chromatography.

Conclusion

The stereochemistry of this compound, along with its enantiomer and diastereomer, plays a pivotal role in its application in stereoselective synthesis. Understanding the distinct properties of these isomers and mastering the techniques for their synthesis and separation are crucial for their effective utilization in the development of new pharmaceuticals and other chiral fine chemicals. The chemoenzymatic and chromatographic methods detailed in this guide provide robust frameworks for the preparation and analysis of these valuable chiral building blocks.

(2S,3S)-Butane-2,3-diol: A Technical Guide to Commercial Availability, Quality Control, and Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the commercial availability of the chiral compound (2S,3S)-butane-2,3-diol. It includes details on commercial suppliers, physicochemical properties, and relevant experimental protocols for synthesis and analysis, tailored for professionals in research and development.

Commercial Availability

This compound, a specific stereoisomer of 2,3-butanediol, is readily available from a variety of chemical suppliers. It is typically offered in high purity for research and development purposes, ranging from milligrams to grams. Below is a summary of offerings from prominent suppliers.

Table 1: Commercial Supplier Specifications for this compound

| Supplier | CAS Number | Purity | Available Quantities |

|---|---|---|---|

| Thermo Fisher Scientific (Acros Organics) | 19132-06-0 | 99%[1] | 500 mg, other sizes available[1] |

| Sigma-Aldrich | 19132-06-0 | Not specified | 1 g, other sizes available[2] |

| Santa Cruz Biotechnology | 19132-06-0 | Not specified | Inquire for details[3] |

| Apollo Scientific | 19132-06-0 | Not specified | 250 mg, 1 g, 5 g[4] |

| ChemScene | 19132-06-0 | ≥97%[5] | Inquire for details[5] |

| TCI America | 19132-06-0 | Not specified | Inquire for details[6] |

| BOC Sciences | 19132-06-0 | Not specified | Inquire for details[6] |

Note: Availability and specifications are subject to change. Please consult the respective supplier's website for the most current information.

Physicochemical Properties

Understanding the physical and chemical properties of this compound is critical for its application in experimental settings. This compound is a colorless to slightly yellow, viscous liquid.[6][7]

Table 2: Key Physicochemical Data for this compound

| Property | Value | Reference |

|---|---|---|

| CAS Number | 19132-06-0 | [1][3][4][5][6][7][8] |

| Molecular Formula | C₄H₁₀O₂ | [3][6][7][8] |

| Molecular Weight | 90.12 g/mol | [3][5][6][8] |

| Appearance | Colorless to pale yellow clear/oily liquid | [6][7] |

| Density | ~0.987 g/mL at 25 °C | [6][7] |

| Boiling Point | 179-182 °C | [1][7] |

| Melting Point | 20 °C | [7] |

| Flash Point | 85 °C (185 °F) | [1][6][7] |

| Refractive Index (n20/D) | ~1.433 | [6][7] |

| Specific Rotation ([α]) | +13° (neat) | [7] |

| Water Solubility | Soluble | [7] |

| IUPAC Name | this compound |[8] |

Experimental Protocols

The production and quality control of this compound involve specific biochemical and analytical methods. Microbial fermentation is a primary route for its stereospecific synthesis, while chromatographic techniques are standard for its purification and analysis.

The (2S,3S)- and (2R,3R)- stereoisomers of 2,3-butanediol are often produced via microbial fermentation.[9][10] Various bacterial strains, such as Bacillus polymyxa, Klebsiella oxytoca, and engineered Escherichia coli, can convert sugars like glucose into 2,3-butanediol.[6][11] The specific stereoisomer produced depends on the microorganism and the enzymes it employs, such as specific butanediol dehydrogenases.[9][12]

A general protocol for production involves:

-

Culture Preparation: A suitable bacterial strain is grown in a nutrient-rich medium containing a primary carbon source (e.g., glucose).

-

Fermentation: The culture is maintained under controlled conditions (temperature, pH, aeration) in a bioreactor. The bacteria metabolize the glucose, leading to the production of acetoin, a key intermediate.

-

Bioconversion: Acetoin is then reduced to 2,3-butanediol by the enzyme acetoin reductase or butanediol dehydrogenase.[11]

-

Extraction and Purification: After fermentation, the 2,3-butanediol must be separated from the fermentation broth. A common lab- and industrial-scale method involves liquid-liquid extraction coupled with rectification.[13] A patented method describes using n-butanol as an extraction solvent to achieve a product purity of over 98%.[13]

Gas chromatography (GC) is a standard and robust method for the quantitative analysis of 2,3-butanediol in various matrices, including fermentation broths.[14][15]

Principle: The sample is vaporized and injected onto a GC column. The components of the sample are separated based on their boiling points and interactions with the column's stationary phase. A detector measures the quantity of each component as it elutes from the column.

Sample Preparation Protocol (General):

-

Centrifugation: Centrifuge the sample (e.g., fermentation broth) to pellet cells and other solids (e.g., 10,000 xg for 20 minutes).[15]

-

Filtration: Filter the resulting supernatant through a 0.22 µm syringe filter to remove any remaining particulate matter.[15]

-

Extraction (if necessary): For complex matrices or to concentrate the analyte, a liquid-liquid extraction may be performed. One method involves mixing the aqueous sample with n-butanol and adding anhydrous potassium carbonate to salt out the diol into the organic phase.[16]

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC instrument.[15]

Example GC Conditions:

-

Column: Capillary column suitable for polar compounds (e.g., wax-type columns).

-

Injector Temperature: 260 °C[15]

-

Oven Program: Start at 40 °C, hold for 1 min, then ramp at 10 °C/min to 200 °C and hold.[15]

-

Detector: Flame Ionization Detector (FID) is commonly used.

-

Quantification: The concentration of 2,3-butanediol is determined by comparing the peak area from the sample to a calibration curve generated from standards of known concentrations.

Visualized Workflows and Pathways

Diagrams created with Graphviz provide a clear visual representation of key processes relevant to this compound.

This diagram illustrates a typical workflow for a research professional sourcing and verifying the quality of this compound for laboratory use.

This diagram outlines the core biochemical steps in the production of 2,3-butanediol from glucose through the butanediol fermentation pathway.

References

- 1. (2S,3S)-(+)-2,3-Butanediol, 99% 500 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 2. Sigma Aldrich (2S,3S)-(+)-2,3-Butanediol 1 g | Buy Online | Sigma Aldrich | Fisher Scientific [fishersci.com]

- 3. scbt.com [scbt.com]

- 4. 19132-06-0 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]

- 5. chemscene.com [chemscene.com]

- 6. (2S,3S)-(+)-2,3-butane diol, 19132-06-0 [thegoodscentscompany.com]

- 7. chembk.com [chembk.com]

- 8. (+)-2,3-Butanediol | C4H10O2 | CID 439888 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 11. chemcess.com [chemcess.com]

- 12. researchgate.net [researchgate.net]

- 13. CN101735012B - Method for separating and extracting 2,3-butanediol - Google Patents [patents.google.com]

- 14. A rapid and sensitive enzymatic assay for 2,3-butanediol - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 16. cdnsciencepub.com [cdnsciencepub.com]

The Stereoisomers of Butane-2,3-diol: A Technical Guide to Their Discovery, History, and Analysis

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the discovery and history of the stereoisomers of butane-2,3-diol, a molecule of significant interest in various scientific and industrial fields. This document provides a comprehensive overview of the historical context of their discovery, detailed experimental protocols for their synthesis and analysis, and a summary of key quantitative data.

Introduction to Butane-2,3-diol Isomers

Butane-2,3-diol, a four-carbon diol, exists as three distinct stereoisomers due to the presence of two chiral centers at carbons 2 and 3. These isomers are the enantiomeric pair (2R,3R)-(-)-butane-2,3-diol and (2S,3S)-(+)-butane-2,3-diol, and the achiral meso form, (2R,3S)-butane-2,3-diol.[1] The unique properties of each isomer have led to their application in the synthesis of chiral compounds, as precursors for polymers and as potential biofuels.[2]

Historical Discovery and Key Milestones

The journey of discovering and understanding the isomers of butane-2,3-diol is intertwined with the early advancements in microbiology and stereochemistry.

-

Early 20th Century - The Dawn of Microbial Production: The story begins with the work of Arthur Harden and William John Young , who, in the early 1900s, were investigating the products of bacterial fermentation. In 1906, Harden and Walpole reported the production of 2,3-butanediol from the fermentation of glucose by Bacterium lactis aerogenes (now known as Klebsiella pneumoniae).[3] Their product was found to be optically inactive, which suggested the presence of the meso isomer or a racemic mixture of the dextro and levo forms.

-

1912 - Unveiling the Isomers: The distinct isomers began to be more clearly delineated in the following years. In 1912, Donker also investigated the microbial synthesis of 2,3-butanediol, contributing to the growing body of knowledge on its production by various bacteria.[4]

-

Mid-20th Century - Stereospecific Production: A significant breakthrough came with the discovery that different bacterial species produce different isomers of 2,3-butanediol. It was observed that fermentation of carbohydrates by Bacillus polymyxa (now Paenibacillus polymyxa) predominantly yields the levorotatory (2R,3R)-(-)-2,3-butanediol.[3] In contrast, as established by Harden and Walpole's earlier work, Klebsiella pneumoniae primarily produces the meso form.[3] Serratia marcescens is another bacterium known to produce a mixture of isomers, including the meso and dextrorotatory forms.

Physicochemical Properties of Butane-2,3-diol Isomers

The stereochemical differences between the isomers of butane-2,3-diol give rise to distinct physical properties, which are crucial for their separation and characterization.

| Property | (2R,3R)-(-)-Butane-2,3-diol | (2S,3S)-(+)-Butane-2,3-diol | (2R,3S)-meso-Butane-2,3-diol |

| Synonyms | levo-2,3-Butanediol | dextro-2,3-Butanediol | meso-2,3-Butylene glycol |

| CAS Number | 24347-58-8 | 19132-06-0 | 5341-95-7 |

| Molecular Formula | C₄H₁₀O₂ | C₄H₁₀O₂ | C₄H₁₀O₂ |

| Molar Mass | 90.12 g/mol | 90.12 g/mol | 90.12 g/mol |

| Boiling Point | ~180-182 °C | ~180-182 °C | ~183-184 °C |

| Melting Point | ~19 °C | ~19 °C | ~34 °C |

| Specific Rotation (neat) | -13.3° | +13.3° | 0° (optically inactive) |

| Density (g/mL at 20°C) | ~0.987 | ~0.987 | ~1.004 |

Synthesis of Butane-2,3-diol Isomers

Both biological and chemical methods have been developed for the synthesis of the different stereoisomers of butane-2,3-diol.

Biological Synthesis (Fermentation)

Microbial fermentation remains a primary route for the production of butane-2,3-diol isomers. The stereochemical outcome is highly dependent on the microorganism and the specific enzymes it possesses.

Biosynthetic Pathway:

The general biosynthetic pathway for 2,3-butanediol in bacteria starts from pyruvate, a key intermediate in glycolysis.

Caption: General biosynthetic pathway of butane-2,3-diol from pyruvate in bacteria.

The stereospecificity of the final product is determined by the butanediol dehydrogenase (BDH) enzymes present in the microorganism. Different BDHs exhibit specificity for the reduction of either (R)- or (S)-acetoin to produce the corresponding (2R,3R)-, (2S,3S)-, or meso-2,3-butanediol.[5]

Experimental Protocol: Fermentative Production of (2R,3R)-(-)-2,3-Butanediol using Paenibacillus polymyxa

-

Inoculum Preparation: A cryopreserved stock of Paenibacillus polymyxa is used to inoculate a sterile seed culture medium containing glucose, yeast extract, and mineral salts. The culture is incubated at 30°C with shaking until it reaches the late exponential growth phase.

-

Fermentation: The main fermentation is carried out in a bioreactor containing a production medium with a higher concentration of glucose, along with other necessary nutrients. The seed culture is aseptically transferred to the bioreactor.

-

Process Control: The pH of the fermentation broth is maintained at a controlled level (typically around 6.5) by the automated addition of an acid or base. The temperature is maintained at 30°C. Aeration and agitation rates are controlled to ensure microaerobic conditions, which favor 2,3-butanediol production.

-

Monitoring: The fermentation is monitored by periodically taking samples to measure cell density (OD at 600 nm), glucose consumption, and the concentration of 2,3-butanediol and other metabolites using HPLC or GC.

-

Harvesting and Extraction: Once the glucose is consumed and 2,3-butanediol production has ceased, the fermentation broth is harvested. The bacterial cells are removed by centrifugation or microfiltration. The supernatant is then subjected to extraction and purification processes to isolate the 2,3-butanediol.

Chemical Synthesis

Chemical synthesis provides an alternative route to the butane-2,3-diol isomers, often allowing for greater control over the stereochemistry.

Synthesis of meso-2,3-Butanediol:

A common method for the synthesis of meso-2,3-butanediol is the reduction of acetoin (3-hydroxy-2-butanone).[6]

Caption: Chemical synthesis of meso-butane-2,3-diol by the reduction of acetoin.

Experimental Protocol: Synthesis of meso-2,3-Butanediol via Reduction of Acetoin

-

Reaction Setup: Acetoin is dissolved in a suitable solvent, such as methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer.

-

Reduction: The flask is cooled in an ice bath, and a reducing agent, such as sodium borohydride (NaBH₄), is added portion-wise with stirring. The reaction is allowed to proceed for a specified time, typically a few hours, while monitoring the disappearance of the starting material by thin-layer chromatography (TLC).

-

Quenching and Extraction: The reaction is quenched by the slow addition of a weak acid, such as acetic acid, until the effervescence ceases. The solvent is then removed under reduced pressure. The residue is taken up in water and extracted several times with an organic solvent like ethyl acetate.

-

Purification: The combined organic extracts are dried over an anhydrous salt (e.g., MgSO₄), filtered, and the solvent is evaporated to yield the crude product. The meso-2,3-butanediol can be further purified by distillation or recrystallization.

Enantioselective Synthesis of (2R,3R)- and (2S,3S)-2,3-Butanediol:

Enantioselective synthesis of the chiral isomers often involves the use of chiral catalysts or starting materials. One approach is the stereospecific reduction of diacetyl (2,3-butanedione) using chiral reducing agents or biocatalysts. For example, specific acetoin reductases can be used for the stereospecific synthesis of (2S,3S)-2,3-butanediol.[1]

Separation and Characterization of Isomers

The separation and accurate characterization of the butane-2,3-diol isomers are critical for their use in various applications. Several analytical techniques are employed for this purpose.

Gas Chromatography (GC)

Gas chromatography, particularly with a chiral stationary phase, is a powerful technique for separating the stereoisomers of 2,3-butanediol.

Experimental Protocol: GC Analysis of Butane-2,3-diol Isomers

-

Sample Preparation: A sample of the butane-2,3-diol mixture is diluted in a suitable solvent, such as dichloromethane or methanol. If necessary, derivatization to a more volatile form (e.g., trimethylsilyl ether) can be performed to improve chromatographic performance.

-

GC System: A gas chromatograph equipped with a flame ionization detector (FID) and a chiral capillary column (e.g., a cyclodextrin-based column) is used.

-

Chromatographic Conditions:

-

Injector Temperature: 250°C

-

Detector Temperature: 280°C

-

Oven Temperature Program: An initial temperature of 60°C is held for a few minutes, followed by a temperature ramp (e.g., 5°C/min) to a final temperature of around 180°C.

-

Carrier Gas: Helium or hydrogen at a constant flow rate.

-

-

Data Analysis: The retention times of the peaks are compared to those of authentic standards of the individual isomers to identify each component. The peak areas are used to quantify the relative amounts of each isomer in the mixture.

High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is another effective method for the separation of enantiomers.

Experimental Protocol: Chiral HPLC Analysis of Butane-2,3-diol Isomers

-

Sample Preparation: The sample is dissolved in the mobile phase.

-

HPLC System: An HPLC system equipped with a UV or refractive index (RI) detector and a chiral stationary phase column (e.g., a polysaccharide-based column) is used.

-

Chromatographic Conditions:

-

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol) is typically used. The exact composition is optimized to achieve the best separation.

-

Flow Rate: A constant flow rate of around 1 mL/min is maintained.

-

Column Temperature: The column is maintained at a constant temperature (e.g., 25°C).

-

-

Data Analysis: Similar to GC, the retention times and peak areas are used for identification and quantification of the isomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation and differentiation of the butane-2,3-diol isomers. The different spatial arrangements of the methyl and hydroxyl groups in the isomers lead to distinct chemical shifts and coupling patterns in their ¹H and ¹³C NMR spectra.

Polarimetry

Polarimetry is used to measure the optical rotation of the chiral isomers. The specific rotation is a characteristic property that can be used to determine the enantiomeric purity of a sample.

Experimental Protocol: Measurement of Optical Rotation

-

Sample Preparation: A solution of the butane-2,3-diol isomer of a known concentration is prepared in a suitable solvent (e.g., water or ethanol).

-

Polarimeter Setup: The polarimeter is calibrated using a blank (the pure solvent).

-

Measurement: The sample solution is placed in a polarimeter cell of a known path length. The angle of rotation of plane-polarized light is measured at a specific wavelength (usually the sodium D-line at 589 nm) and temperature.

-

Calculation of Specific Rotation: The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.

Signaling Pathways and Industrial Relevance

The production of 2,3-butanediol is part of the mixed-acid fermentation pathway in many bacteria. The regulation of this pathway is complex and is influenced by factors such as pH, oxygen availability, and the intracellular NADH/NAD⁺ ratio.[7]

Caption: Factors influencing the regulation of butane-2,3-diol synthesis in bacteria.

The ability to produce specific isomers of butane-2,3-diol through microbial fermentation or chemical synthesis has significant industrial implications. The enantiomerically pure forms are valuable chiral building blocks in the pharmaceutical and fine chemical industries. Furthermore, 2,3-butanediol can be converted to other valuable chemicals, such as methyl ethyl ketone (MEK), a solvent and fuel additive, and 1,3-butadiene, a key monomer for synthetic rubber.[2]

Conclusion

The discovery and characterization of the butane-2,3-diol isomers represent a fascinating chapter in the history of science, bridging the fields of microbiology, organic chemistry, and biotechnology. From the early observations of fermentation products to the development of sophisticated analytical techniques and stereoselective synthesis methods, our understanding of these molecules has grown immensely. This technical guide provides a foundational resource for researchers and professionals, offering insights into the rich history and practical methodologies associated with the study of butane-2,3-diol stereoisomers.

References

- 1. Characterization of a stereospecific acetoin(diacetyl) reductase from Rhodococcus erythropolis WZ010 and its application for the synthesis of (2S,3S)-2,3-butanediol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,3-Butanediol - Wikipedia [en.wikipedia.org]

- 3. Improvement of 2,3-Butanediol Yield in Klebsiella pneumoniae by Deletion of the Pyruvate Formate-Lyase Gene - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. fvs.com.py [fvs.com.py]

- 7. The regulation of 2,3-butanediol synthesis in Klebsiella pneumoniae as revealed by gene over-expressions and metabolic flux analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Profile of (2S,3S)-Butane-2,3-diol: An In-depth Technical Guide

Introduction

(2S,3S)-Butane-2,3-diol is a chiral organic compound with significant applications in chemical synthesis, particularly as a building block for bioactive molecules and as a chiral auxiliary.[1] Its stereochemistry plays a crucial role in its chemical and biological properties, making unambiguous characterization essential. This technical guide provides a comprehensive overview of the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols are provided for each technique to aid researchers, scientists, and drug development professionals in the accurate identification and characterization of this compound.

Spectroscopic Data

The following sections present the characteristic spectroscopic data for this compound in structured tables for easy reference and comparison.

¹H NMR Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule. The spectrum of this compound is relatively simple due to the molecule's symmetry.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| ~3.5 - 3.8 | Multiplet | 2H | CH-OH | Not specified |

| ~2.5 - 3.0 | Broad Singlet | 2H | OH | Not specified |

| ~1.1 - 1.2 | Doublet | 6H | CH₃ | Not specified |

Note: The chemical shifts of the hydroxyl (OH) protons are highly dependent on the solvent and concentration.

¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the symmetry of this compound, only two distinct carbon signals are observed.

| Chemical Shift (δ) ppm | Assignment |

| ~70 - 75 | CH-OH |

| ~15 - 20 | CH₃ |

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is characterized by the presence of hydroxyl (O-H) and C-O stretching vibrations.[2]

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3500 - 3200 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2950 - 2850 | Medium to Strong | C-H stretch (alkane) |

| 1260 - 1050 | Strong | C-O stretch |

Mass Spectrometry

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For alcohols, the molecular ion peak is often weak or absent.[3]

| m/z | Relative Intensity (%) | Assignment |

| 90 | Low | [M]⁺ (Molecular Ion) |

| 75 | Moderate | [M - CH₃]⁺ |

| 45 | High | [C₂H₅O]⁺ |

| 43 | Moderate | [C₃H₇]⁺ |

Experimental Protocols

The following are detailed methodologies for acquiring the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).[4][5]

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

Ensure the sample is fully dissolved to avoid line broadening.[5]

2. Instrumentation and Data Acquisition (¹H NMR):

-

Use a 300 MHz or higher field NMR spectrometer.

-

Lock the spectrometer on the deuterium signal of the CDCl₃.

-

Shim the magnetic field to obtain optimal resolution.

-

Acquire the ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-10 ppm).

-

Use a relaxation delay of 1-2 seconds.

3. Instrumentation and Data Acquisition (¹³C NMR):

-

Use a spectrometer with a carbon-observe probe.

-

Acquire the ¹³C NMR spectrum with proton decoupling to simplify the spectrum to single lines for each unique carbon.[6]

-

A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope (e.g., 128 or more scans).

-

Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0-220 ppm).[7]

4. Data Processing and Analysis:

-

Apply a Fourier transform to the acquired free induction decay (FID).

-

Phase the spectrum to obtain pure absorption signals.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃: δH = 7.26 ppm, δC = 77.16 ppm).[8]

-

Integrate the proton signals to determine the relative number of protons.

-

Analyze the multiplicities and coupling constants in the ¹H NMR spectrum to determine the connectivity of protons.

Infrared (IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

-

Place one to two drops of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).[9]

-

Carefully place a second salt plate on top to create a thin liquid film.[9]

-

Alternatively, for an ATR-FTIR spectrometer, place a single drop of the liquid directly onto the ATR crystal.[10]

2. Instrumentation and Data Acquisition:

-

Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Record a background spectrum of the empty sample holder or the clean ATR crystal.[11]

-

Place the prepared sample in the spectrometer's sample compartment.

-

Acquire the sample spectrum over the range of 4000-400 cm⁻¹.[12]

-

Co-add a sufficient number of scans (e.g., 16-32) to obtain a high-quality spectrum.

3. Data Processing and Analysis:

-

The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify the characteristic absorption bands and assign them to the corresponding functional groups using correlation tables.[1][13][14][15]

Mass Spectrometry (Electron Ionization)

1. Sample Preparation and Introduction:

-

For volatile compounds like this compound, direct injection or gas chromatography (GC) can be used for sample introduction.[16]

-

If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g., dichloromethane or methanol).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC inlet.

2. Instrumentation and Data Acquisition:

-

Use a mass spectrometer equipped with an Electron Ionization (EI) source.[16]

-

Set the ionization energy to the standard 70 eV.

-

Acquire the mass spectrum over a suitable mass range (e.g., m/z 30-200).

-

If using GC-MS, the mass spectrometer will acquire spectra as the compound elutes from the GC column.

3. Data Analysis:

-

Identify the molecular ion peak ([M]⁺), if present.

-

Analyze the fragmentation pattern to identify characteristic fragment ions.[17][18]

-

Compare the obtained mass spectrum with library spectra for confirmation.

Workflow Visualization

The following diagram illustrates a typical workflow for the spectroscopic analysis of a chiral organic compound such as this compound.

Caption: General workflow for the spectroscopic characterization of this compound.

References

- 1. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 2. Dissertation or Thesis | Methods to detect volatile organic compounds using selected-ion chemical ionization mass spectrometry | ID: 44558f41x | Carolina Digital Repository [cdr.lib.unc.edu]

- 3. tofwerk.com [tofwerk.com]

- 4. Determine the structure of small organic molecule from 1H NMR experimental spectrum [cheminfo.org]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 7. bhu.ac.in [bhu.ac.in]

- 8. scs.illinois.edu [scs.illinois.edu]

- 9. eng.uc.edu [eng.uc.edu]

- 10. researchgate.net [researchgate.net]

- 11. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 12. drawellanalytical.com [drawellanalytical.com]

- 13. uanlch.vscht.cz [uanlch.vscht.cz]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. IR Absorption Table [webspectra.chem.ucla.edu]

- 16. Electron Ionization in GC-MS: The Gold Standard for Volatile Compound Analysis - MetwareBio [metwarebio.com]

- 17. mass spectrum of butane C4H10 CH3CH2CH2CH3 fragmentation pattern of m/z m/e ions for analysis and identification of n-butane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 18. C4H10O CH3CH(OH)CH2CH3 mass spectrum of butan-2-ol fragmentation pattern of m/z m/e ions for analysis and identification of 2-butanol sec-butyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

Methodological & Application

Application Notes and Protocols for the Stereospecific Synthesis of (2S,3S)-Butane-2,3-diol

Introduction

(2S,3S)-Butane-2,3-diol is a chiral vicinal diol with significant applications as a valuable building block in the asymmetric synthesis of pharmaceuticals and other fine chemicals.[1][2] Its specific stereochemistry makes it a crucial precursor for creating chiral ligands and other complex molecules with high enantiomeric purity.[1] This document provides detailed application notes and protocols for the stereospecific synthesis of this compound, primarily focusing on efficient and environmentally benign biocatalytic methods.

Core Application: Chiral Building Block in Asymmetric Synthesis

This compound serves as a C2-symmetric chiral precursor. A notable application is in the synthesis of the (S,S)-QuinoxP* ligand, which, when complexed with transition metals like rhodium, acts as a highly effective catalyst for asymmetric hydrogenation reactions.[1] These reactions are fundamental in the production of chiral pharmaceutical intermediates.

Quantitative Data Summary

The following table summarizes the quantitative data from various biocatalytic approaches for the synthesis of this compound.

| Substrate | Biocatalyst | Concentration of (2S,3S)-2,3-diol (g/L) | Stereoisomeric Purity (%) | Yield (%) | Reference |

| meso-2,3-butanediol | Whole-cell biocatalysis with co-expressed (2S,3S)-2,3-BDH and FDH | 38.41 | 98.03 | - | [3] |

| 60 g/L meso-2,3-butanediol | Synchronous catalysis with two biocatalysts | 44.03 | 77.87 | - | [4] |

| 20 g/L meso-2,3-butanediol | Synchronous catalysis with two biocatalysts | 18.04 | 96.26 | - | [4] |

| 40 g/L meso-2,3-butanediol | Synchronous catalysis with two biocatalysts | 38.41 | 98.03 | - | [4] |

| Diacetyl | Engineered E. coli with (2S,3S)-2,3-BDH and FDH (fed-batch) | 31.7 | >99 | 89.8 | [2] |

| Diacetyl | Whole-cell biocatalyst over-expressing meso-2,3-BDH (fed-batch) | 26.8 | >99 | - | [4] |

| Glucose | Metabolic engineered E. coli | 2.2 | 95.0 | - | [4] |

BDH: Butanediol Dehydrogenase, FDH: Formate Dehydrogenase

Experimental Workflow

The overall experimental workflow for the biocatalytic synthesis of this compound from meso-2,3-butanediol is depicted below.

Detailed Experimental Protocols

The following protocols are based on established methodologies for the biocatalytic synthesis of this compound.

Protocol 1: Preparation of Whole-Cell Biocatalyst

This protocol describes the preparation of an engineered E. coli whole-cell biocatalyst co-expressing (2S,3S)-2,3-butanediol dehydrogenase (BDH) and formate dehydrogenase (FDH) for co-factor regeneration.

1. Strain Cultivation:

- Inoculate a single colony of the engineered E. coli strain into 5 mL of Luria-Bertani (LB) medium containing the appropriate antibiotic for plasmid maintenance.

- Incubate overnight at 37°C with shaking at 200 rpm.

- Transfer the overnight culture to 500 mL of fresh LB medium in a 2 L flask and grow at 37°C with shaking.

- Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5 mM when the optical density at 600 nm (OD600) reaches 0.6-0.8.

- Continue to incubate at a lower temperature (e.g., 25°C) for an additional 12-16 hours to allow for protein expression.

2. Cell Harvesting:

- Harvest the cells by centrifugation at 5,000 x g for 10 minutes at 4°C.

- Wash the cell pellet twice with a suitable buffer (e.g., 50 mM phosphate buffer, pH 7.0).

- The resulting wet cell pellet is the whole-cell biocatalyst and can be used immediately or stored at -20°C.

Protocol 2: Whole-Cell Biotransformation of meso-2,3-butanediol

This protocol outlines the bioconversion of meso-2,3-butanediol to this compound using the prepared whole-cell biocatalyst.

1. Reaction Setup:

- Prepare a reaction mixture in a suitable vessel (e.g., a 250 mL flask or a 5 L bioreactor). The reaction mixture should contain:

- meso-2,3-butanediol (substrate) at a concentration of 20-60 g/L in a phosphate buffer (50 mM, pH optimized around 6.0-7.0).

- Formate (e.g., sodium formate) as a co-substrate for NADH regeneration, typically in a 1.5 to 2-fold molar excess relative to the substrate.

- Add the prepared whole-cell biocatalyst to the reaction mixture. The optimal wet cell weight (WCW) should be determined empirically but can start around 50 g/L.

2. Biotransformation:

- Incubate the reaction mixture at an optimized temperature, typically between 30-37°C, with gentle agitation.

- Monitor the pH of the reaction and adjust as necessary to maintain the optimal range for the enzymes.

- Take samples periodically to monitor the consumption of the substrate and the formation of the product.

3. Reaction Monitoring and Analysis:

- Analyze the samples using High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

- A chiral GC column is necessary to determine the stereoisomeric purity of the produced 2,3-butanediol.

- The reaction is considered complete when the substrate concentration plateaus.

Protocol 3: Downstream Processing and Purification

This protocol describes the recovery and purification of this compound from the reaction mixture.

1. Biomass Removal:

- Separate the whole-cell biocatalyst from the reaction mixture by centrifugation at 10,000 x g for 15 minutes or through microfiltration.

2. Product Purification:

- The supernatant containing the product can be purified using methods such as:

- Distillation: Due to the relatively high boiling point of 2,3-butanediol (177-182°C), vacuum distillation is recommended to prevent degradation.

- Solvent Extraction: Extraction with a suitable organic solvent followed by evaporation of the solvent.

- Chromatography: For high-purity applications, column chromatography may be employed.

3. Final Product Characterization:

- Confirm the identity and purity of the final product using analytical techniques such as NMR, GC-MS, and chiral HPLC to verify the high stereoisomeric excess. The optical rotation can be measured using a polarimeter.

Signaling Pathway and Logical Relationships

The biocatalytic conversion involves a key enzymatic step and a crucial cofactor regeneration cycle.

The stereospecific synthesis of this compound is effectively achieved through biocatalytic methods, offering high stereoselectivity and yields under mild reaction conditions. The use of whole-cell biocatalysts with engineered pathways for cofactor regeneration simplifies the process and enhances its efficiency. The provided protocols offer a framework for researchers and drug development professionals to produce this valuable chiral intermediate for various applications in asymmetric synthesis.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Efficient (3S)-Acetoin and (2S,3S)-2,3-Butanediol Production from meso-2,3-Butanediol Using Whole-Cell Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

Microbial Production of (2S,3S)-Butane-2,3-diol: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview and detailed protocols for the microbial production of (2S,3S)-butane-2,3-diol, a valuable chiral chemical with applications in the synthesis of pharmaceuticals, liquid crystals, and other fine chemicals. The focus is on production using key microbial strains, including fermentation, downstream processing, and analytical quantification.

Introduction

This compound is one of the three stereoisomers of 2,3-butanediol. Its microbial production offers a promising and sustainable alternative to chemical synthesis. Several microorganisms, notably species of Klebsiella, Bacillus, and Enterobacter, are known to produce 2,3-butanediol. Through metabolic engineering and optimization of fermentation conditions, it is possible to achieve high titers and stereoselectivity for the desired (2S,3S) isomer.

Data Presentation

The following table summarizes quantitative data from various studies on the microbial production of 2,3-butanediol, with a focus on strains capable of producing the (2S,3S) stereoisomer.

| Microorganism | Strain | Fermentation Strategy | Carbon Source | Titer (g/L) | Yield (g/g) | Productivity (g/L/h) | Reference |

| Klebsiella pneumoniae | KCTC 2242 (Engineered) | Fed-batch | Glucose | 101.53 | - | 2.54 | [1] |

| Klebsiella pneumoniae | SDM | Fed-batch (constant residual glucose) | Glucose | 150 | - | 4.21 | [2][3] |

| Klebsiella pneumoniae | ΔwabG ΔldhA ΔpflB | Flask cultivation | Glucose | - | 0.461 | - | [4] |

| Klebsiella pneumoniae | (Engineered) | Fed-batch | Glucose | 91 | 0.45 | 1.62 | |

| Klebsiella oxytoca | M1 (Engineered) | Fed-batch | Glucose | 142.5 | 0.42 | 1.47 | [5] |

| Bacillus subtilis | CS13 | Fed-batch | Sucrose | 132.4 | 0.45 | 2.45 | [6] |

| Bacillus subtilis | GD5 | Fed-batch | Sucrose | 42.31 | 0.52 | 0.33 | [7][8] |

| Enterobacter aerogenes | SUMI014 | Fed-batch with acetate addition | Glucose | 126.10 | 0.38 | 2.10 | [9][10] |

Metabolic Pathway for this compound Production

The biosynthesis of this compound from glucose in microorganisms like Klebsiella pneumoniae involves a series of enzymatic reactions. The key steps include the conversion of pyruvate to α-acetolactate, followed by decarboxylation to acetoin, and finally, the stereospecific reduction of acetoin to this compound by butanediol dehydrogenase.

Experimental Workflow

The overall experimental workflow for the microbial production of this compound encompasses strain selection and engineering, fermentation, downstream processing, and product analysis.

Experimental Protocols

I. Microbial Strain and Culture Conditions

This protocol is based on methodologies for Klebsiella pneumoniae.

1. Strain:

-

Klebsiella pneumoniae (e.g., KCTC 2242 or a metabolically engineered derivative).

2. Media:

-

Seed Culture Medium (per liter):

-

5 g yeast extract

-

10 g tryptone

-

10 g NaCl

-

-

Fermentation Medium (defined medium, per liter): [5][11]

-

13.7 g K₂HPO₄

-

2 g KH₂PO₄

-

3.3 g (NH₄)₂HPO₄

-

6.6 g (NH₄)₂SO₄

-

0.25 g MgSO₄·7H₂O

-

0.05 g FeSO₄·7H₂O

-

0.01 g MnSO₄·H₂O

-

0.01 g CaCl₂·2H₂O